YGGFL zwitterion is a natural product found in Mytilus edulis with data available.
One of the endogenous pentapeptides with morphine-like activity. It differs from MET-ENKEPHALIN in the LEUCINE at position 5. Its first four amino acid sequence is identical to the tetrapeptide sequence at the N-terminal of BETA-ENDORPHIN.
[Leu5]-Enkephalin
CAS No.: 58822-25-6
Cat. No.: VC21013411
Molecular Formula: C28H37N5O7
Molecular Weight: 555.6 g/mol
* For research use only. Not for human or veterinary use.
![[Leu5]-Enkephalin - 58822-25-6](/images/no_structure.jpg)
Specification
CAS No. | 58822-25-6 |
---|---|
Molecular Formula | C28H37N5O7 |
Molecular Weight | 555.6 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
Standard InChI | InChI=1S/C28H37N5O7/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40)/t21-,22-,23-/m0/s1 |
Standard InChI Key | URLZCHNOLZSCCA-VABKMULXSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES | CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Introduction
Chemical Structure and Properties
[Leu5]-Enkephalin is a pentapeptide comprising five amino acid residues in sequence: L-tyrosine, glycine, glycine, L-phenylalanine, and L-leucine (Tyr-Gly-Gly-Phe-Leu or YGGFL) . It represents one of two primary enkephalin forms found in vertebrates, with the other being Met-enkephalin, which contains methionine instead of leucine at position 5 .
The molecule possesses the following physical and chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C28H37N5O7 |
Molecular Weight | 555.6 g/mol |
CAS Number | 58822-25-6 |
Amino Acid Sequence (1-letter) | YGGFL |
Amino Acid Sequence (3-letter) | Tyr-Gly-Gly-Phe-Leu-OH |
Alternative Names | ICI 114740, Dynorphin-(1-5), YGGFL |
Storage Conditions | -20°C or below |
Biosynthetically, [Leu5]-Enkephalin results from the proteolytic cleavage of larger precursor proteins, primarily proenkephalin (Penk) or dynorphin, in the regulated secretory pathway . After synthesis, these peptides are stored in dense-core vesicles and can be coreleased with fast-acting neurotransmitters such as glutamate following high-frequency synaptic stimulation . This controlled release mechanism allows precise temporal and spatial regulation of enkephalin signaling in the nervous system.
Structural Conformation
The three-dimensional structure of [Leu5]-Enkephalin provides critical insights into its functional properties and receptor interactions. Crystallographic studies have determined its structure in a crystal form containing four independent enkephalin molecules along with water and dimethylformamide solvent in the asymmetric unit .
All four enkephalin molecules display extended peptide backbones, with the tyrosine, phenylalanine, and leucine side chains positioned above and below the plane of the backbone . This extended conformation is believed to provide a plausible model for enkephalin binding to opiate μ-receptors, offering insights into the structural basis of its biological activity . The specific orientation of these amino acid side chains creates a distinct pharmacophore that enables selective recognition by opioid receptors, particularly the δ-opioid receptor for which it has high affinity.
The structural flexibility of [Leu5]-Enkephalin in solution allows it to adopt different conformations, which may contribute to its ability to interact with multiple receptor subtypes. This conformational adaptability represents an important feature for its diverse biological functions.
Receptor Interactions and Biological Activities
[Leu5]-Enkephalin functions as an endogenous opioid agonist with multiple biological activities. It primarily interacts with two types of opioid receptors:
Through these receptor interactions, [Leu5]-Enkephalin regulates nociception (pain perception) and various cognitive functions . In experimental settings, it inhibits electrically stimulated contractions in mouse vas deferens with an IC50 value of 11.4 nM, demonstrating its potent pharmacological activity . The peptide is characterized as short-acting in vivo , which reflects its rapid degradation by peptidases in biological systems.
The hippocampal μ-opioid receptors targeted by [Leu5]-Enkephalin are found on cell bodies, dendrites, and axon terminals of inhibitory interneurons . This localization suggests that [Leu5]-Enkephalin can exert complex presynaptic and postsynaptic effects on neuronal circuitry, influencing network activity through multiple mechanisms.
As an endogenous opioid peptide, [Leu5]-Enkephalin exhibits several key physiological roles:
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Neurotransmitter function
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Analgesic (pain-relieving) properties
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Modulation of synaptic plasticity
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Influence on emotional behaviors
These diverse functions highlight the importance of [Leu5]-Enkephalin in maintaining physiological homeostasis and responding to environmental challenges.
Effects on Learning and Memory
Research on [Leu5]-Enkephalin has revealed significant impacts on learning and memory processes. Enkephalins are part of the endogenous opioid system that modulates many functions affected by neurodegenerative conditions, including learning, memory, synaptic plasticity, and emotional behaviors .
Studies have shown both enhancement and impairment effects on cognition, depending on experimental conditions:
Derivatives and Pharmacological Developments
Research has explored various derivatives of [Leu5]-Enkephalin to enhance its pharmacological properties and understand structure-activity relationships. One notable approach involves creating glucose-conjugated derivatives, where D-glucose is linked to the opioid pentapeptide through an ester bond involving the carboxyl function at the C-terminal with either C-1 or C-6 of the D-glucopyranose moiety .
These enkephalin derivatives have been assayed for opioid activity and found to be full agonists in bioassays based on inhibition of electrically evoked contractions of the guinea pig ileum (GPI) and of the mouse vas deferens (MVD) . Research suggests that the opioid activity of these glucoconjugates depends upon the position of the ester bond in the molecule, with the 1-O conjugate showing distinct activity profiles .
The development of such derivatives represents an important direction in understanding structure-activity relationships and potentially creating improved therapeutic compounds based on the [Leu5]-Enkephalin structure. Modifications that enhance stability, receptor selectivity, or blood-brain barrier penetration could lead to novel analgesics with improved efficacy and reduced side effects.
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